6-Aminouracil

Catalog No.
S602968
CAS No.
873-83-6
M.F
C4H5N3O2
M. Wt
127.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminouracil

CAS Number

873-83-6

Product Name

6-Aminouracil

IUPAC Name

6-amino-1H-pyrimidine-2,4-dione

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)

InChI Key

LNDZXOWGUAIUBG-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)N

Synonyms

6-Amino-2,4(1H,3H)-pyrimidinedione; 6-Aminouracil; NSC 15919; NSC 7367; 6-Aminopyrimidine-2,4(1H,3H)-dione;

Canonical SMILES

C1=C(NC(=O)NC1=O)N

Synthesis of Novel Heterocyclic Compounds:

  • 6-Aminouracil serves as a versatile starting material for the synthesis of diverse heterocyclic frameworks with biological significance. These frameworks often include pyrido-pyrrolo and pyrimidopyrimidines, which play crucial roles in various biological processes. For instance, research studies have explored the synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-aminouracil, demonstrating their potential as anti-tumor agents [].

Exploration of Antibacterial and Antimicrobial Activities:

  • Studies have investigated the potential of 6-aminouracil and its derivatives as antimicrobial agents. Some research suggests that specific derivatives, like 5-(3-nitrophenyllazo)-6-aminouracil, exhibit promising antibacterial activity against various bacterial strains []. However, further research is necessary to fully understand their efficacy and potential mechanisms of action.

Development of Colorimetric Sensors:

  • 6-Aminouracil's ability to form complexes with metal ions makes it a potential candidate for developing colorimetric sensors. These sensors exploit changes in color upon binding to specific analytes, allowing for their detection and quantification. Research suggests that 6-aminouracil can act as a ligand for various metal ions, offering potential applications in diverse sensing applications [].

Investigation of Biological Processes:

  • Studies have explored the use of 6-aminouracil as a tool to study specific biological processes, particularly those related to RNA metabolism. Due to its structural similarity to uracil, 6-aminouracil can be incorporated into RNA molecules, potentially impacting their function and stability. This allows researchers to investigate the role of specific RNA modifications in various biological contexts [].

6-Aminouracil is a nitrogen-containing heterocyclic compound derived from uracil, characterized by the presence of an amino group at the sixth position of the pyrimidine ring. Its chemical formula is C₄H₄N₂O₂, and it features a structure that includes both carbonyl and amino functionalities, making it a versatile compound in organic synthesis and medicinal chemistry. The compound has garnered attention due to its potential as a building block for various biologically active molecules and its involvement in nucleic acid metabolism.

Studies suggest that 6-aminouracil can interfere with RNA metabolism by incorporating itself into RNA molecules during synthesis []. This can potentially alter the function of RNA and may have applications in research areas like antibiotic development []. However, the exact mechanism of action and its effectiveness require further investigation.

, notably:

  • Cyclo-condensation Reactions: It can react with isatins to form complex spirocyclic structures, which are of interest in drug discovery .
  • Multicomponent Reactions: This compound serves as a key starting material in multicomponent reactions that lead to the synthesis of diverse heterocyclic compounds, such as pyrido- and pyrimido-pyrimidines .
  • Acylation: 6-Aminouracil can undergo acylation reactions, yielding derivatives that may exhibit enhanced biological activity .

These reactions are facilitated by the reactivity of the amino group and the carbonyl functionalities present in its structure.

The biological activity of 6-Aminouracil is primarily linked to its role in nucleic acid metabolism. It has been studied for its potential antiviral and anticancer properties. Some derivatives of 6-Aminouracil have shown promising results in inhibiting viral replication and exhibiting cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with enzymes involved in nucleotide synthesis, making it a candidate for further pharmacological exploration.

Several methods have been developed for synthesizing 6-Aminouracil:

  • From Uracil: A common approach involves the aminomethylation of uracil using ammonia or amines under specific reaction conditions.
  • Multicomponent Synthesis: Recent advances have employed multicomponent reactions involving 6-Aminouracil, aldehydes, and amines to create complex heterocycles efficiently .
  • Condensation Reactions: Reactions with various electrophiles, such as aldehydes or isatins, allow for the formation of diverse derivatives .

These methods highlight the versatility of 6-Aminouracil as a synthetic intermediate.

6-Aminouracil finds applications in several fields:

  • Pharmaceuticals: It is used as a precursor for synthesizing antiviral and anticancer agents.
  • Organic Synthesis: The compound serves as an important building block in the construction of complex organic molecules, particularly those containing heterocycles.
  • Research: Its derivatives are studied for their biological properties and mechanisms of action against various diseases.

Interaction studies involving 6-Aminouracil focus on its binding affinity with biological targets such as enzymes involved in nucleotide metabolism. Research indicates that certain derivatives can inhibit key enzymes, potentially leading to therapeutic applications against viral infections and cancer. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 6-Aminouracil derivatives.

Several compounds share structural similarities with 6-Aminouracil, including:

CompoundStructural FeaturesUnique Properties
6-AminouracilAmino group at C6Versatile building block for heterocycles
UracilNo amino group at C6Base component of RNA
5-FluorouracilFluorine substitution at C5Anticancer agent used in chemotherapy
CytosineAmino group at C4Component of DNA/RNA; involved in base pairing

The uniqueness of 6-Aminouracil lies in its ability to serve as a precursor for diverse chemical transformations while maintaining significant biological activity through its structural characteristics.

XLogP3

-1.6

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 44 of 49 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

873-83-6

Wikipedia

6-Aminouracil

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 6-amino-: ACTIVE

Dates

Modify: 2023-09-14

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